ZnBr2 water

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

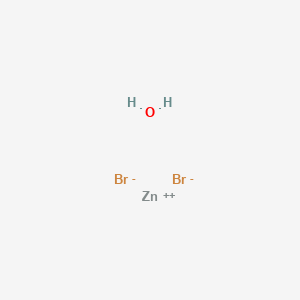

Zinc bromide (ZnBr₂) is an inorganic compound composed of zinc and bromine. It is a colorless salt that is highly soluble in water, forming acidic solutions. Zinc bromide shares many properties with zinc chloride, including high solubility in organic solvents. It is hygroscopic and forms a dihydrate (ZnBr₂·2H₂O) when exposed to moisture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zinc bromide can be synthesized through several methods:

-

Reaction with Hydrobromic Acid: : Zinc oxide or zinc metal reacts with hydrobromic acid to form zinc bromide dihydrate.

Equation: ZnO + 2 HBr + H₂O → ZnBr₂·2H₂O

Equation: Zn + 2 HBr → ZnBr₂ + H₂

-

Dehydration: : The anhydrous form of zinc bromide can be obtained by dehydrating the dihydrate with hot carbon dioxide or by reacting zinc metal with bromine.

Equation: ZnBr₂·2H₂O → ZnBr₂ (anhydrous) + 2 H₂O

Equation: Zn + Br₂ → ZnBr₂

-

Sublimation: : Sublimation in a stream of hydrogen bromide also yields the anhydrous form of zinc bromide .

Industrial Production Methods

Industrially, zinc bromide is produced by reacting zinc oxide or zinc carbonate with hydrobromic acid. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Zinc bromide undergoes various chemical reactions, including:

Substitution Reactions: Zinc bromide can act as a Lewis acid, facilitating substitution reactions in organic synthesis.

Complex Formation: It forms complexes with various ligands, enhancing its reactivity in different chemical environments.

Common Reagents and Conditions

Lewis Acids: Zinc bromide is commonly used as a Lewis acid in organic reactions.

Major Products Formed

Applications De Recherche Scientifique

Chemistry

Catalysis: Zinc bromide is used as a catalyst in organic synthesis due to its Lewis acid properties.

Battery Technology: It serves as the electrolyte in zinc bromide batteries, which are used for energy storage.

Biology and Medicine

Pharmaceuticals: Zinc bromide is explored for its potential use in drug formulations due to its reactivity and solubility properties.

Industry

Mécanisme D'action

Zinc bromide exerts its effects primarily through its Lewis acid properties. It can accept electron pairs from donor molecules, facilitating various chemical reactions. In zinc bromide batteries, zinc ions are deposited at the negative electrode, while bromine is evolved at the positive electrode, enabling energy storage and release .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Zinc Chloride (ZnCl₂)

- Zinc Iodide (ZnI₂)

- Cadmium Bromide (CdBr₂)

Comparison

- Solubility : Zinc bromide is highly soluble in water and organic solvents, similar to zinc chloride but more so than zinc iodide.

- Reactivity : Zinc bromide’s reactivity as a Lewis acid is comparable to zinc chloride, making it useful in similar catalytic applications.

- Applications : While zinc chloride is widely used in galvanizing and as a flux, zinc bromide’s high density makes it particularly valuable in the oil and gas industry .

Zinc bromide’s unique combination of high solubility, reactivity, and density distinguishes it from other zinc halides, making it a versatile compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

zinc;dibromide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFGPANTDSVNPE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Zn+2].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2OZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.